6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide

CAS No.: 865273-50-3

Cat. No.: VC5083491

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865273-50-3 |

|---|---|

| Molecular Formula | C14H13ClN2O2 |

| Molecular Weight | 276.72 |

| IUPAC Name | 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C14H13ClN2O2/c1-2-19-12-6-4-11(5-7-12)17-14(18)10-3-8-13(15)16-9-10/h3-9H,2H2,1H3,(H,17,18) |

| Standard InChI Key | VADQQCREAYIILX-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |

Introduction

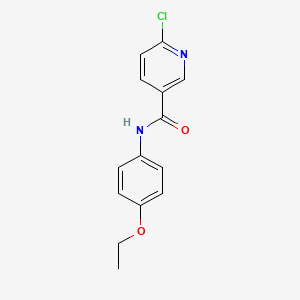

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide, reflecting its pyridine backbone substituted at the 3-position with a carboxamide group and at the 6-position with chlorine. The carboxamide nitrogen is further bonded to a 4-ethoxyphenyl ring. Its molecular formula, , corresponds to a molecular weight of 276.72 g/mol .

Structural Characterization

The compound’s 2D and 3D structural representations highlight key features:

-

Pyridine ring: A six-membered aromatic ring with nitrogen at the 1-position.

-

Chlorine substituent: Located at the 6-position, introducing electron-withdrawing effects.

-

Carboxamide group: Positioned at the 3-position, connecting to a 4-ethoxyphenyl group via an amide bond.

-

4-Ethoxyphenyl moiety: An ethoxy group (-OCHCH) para to the amide linkage on the benzene ring.

The SMILES notation CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl and InChIKey VADQQCREAYIILX-UHFFFAOYSA-N provide unambiguous identifiers for computational and database searches .

Table 1: Key Identifiers and Properties

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide |

| Molecular Formula | |

| Molecular Weight | 276.72 g/mol |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |

| InChIKey | VADQQCREAYIILX-UHFFFAOYSA-N |

| PubChem CID | 2600583 |

Synthesis and Reactivity

Hypothetical Reaction Scheme:

Reactivity and Functional Group Transformations

The compound’s reactivity is influenced by its functional groups:

-

Chlorine atom: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).

-

Carboxamide group: May undergo hydrolysis to the carboxylic acid under acidic or basic conditions.

-

Ethoxy group: Potential demethylation under strong acidic conditions.

Physicochemical Properties

Computed Physicochemical Data

PubChem’s computed properties provide insights into its behavior:

-

Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 3 acceptors (amide O, pyridine N, ethoxy O).

-

Topological Polar Surface Area (TPSA): 58.2 Ų, indicating moderate polarity.

-

LogP (Octanol-Water Partition Coefficient): Estimated at 2.9, suggesting moderate lipophilicity .

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| TPSA | 58.2 Ų |

| LogP | 2.9 (estimated) |

Solubility and Stability

Experimental solubility data are unavailable, but the compound’s LogP value predicts limited water solubility, favoring organic solvents like DMSO or ethanol. Stability under standard laboratory conditions is presumed high, though hydrolysis of the amide bond may occur in extreme pH environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume